{2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine
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Overview
Description
{2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.7 g/mol . It is characterized by the presence of a pyridine ring substituted with chloro and methoxymethoxy groups, and a dimethylamine group attached to an ethenyl chain .
Preparation Methods
The synthesis of {2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-5-(methoxymethoxy)pyridine.
Reaction with Ethenyl Dimethylamine: The 2-chloro-5-(methoxymethoxy)pyridine is then reacted with ethenyl dimethylamine under specific conditions to form the desired compound.
Reaction Conditions: The reaction is usually carried out in the presence of a base and a suitable solvent, such as dichloromethane or ethanol, at a controlled temperature.
Chemical Reactions Analysis
{2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine undergoes various chemical reactions, including:
Scientific Research Applications
{2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of {2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
{2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine can be compared with similar compounds such as:
2-Chloro-5-(methoxymethoxy)pyridine: This compound lacks the ethenyl dimethylamine group and has different chemical properties.
2-Chloro-5-(methoxymethoxy)pyridin-4-yl}ethenylamine: This compound has an amine group instead of a dimethylamine group, leading to different reactivity and applications.
Properties
IUPAC Name |
(E)-2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-14(2)5-4-9-6-11(12)13-7-10(9)16-8-15-3/h4-7H,8H2,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUBFQAKJVGUSE-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=CC(=NC=C1OCOC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=CC(=NC=C1OCOC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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